tert-Butyl 4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)-2-methylpiperazine-1-carboxylate
Beschreibung
Eigenschaften
Molekularformel |
C19H26N2O5 |
|---|---|
Molekulargewicht |
362.4 g/mol |
IUPAC-Name |
tert-butyl 4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)-2-methylpiperazine-1-carboxylate |
InChI |
InChI=1S/C19H26N2O5/c1-13-11-20(9-10-21(13)18(23)26-19(2,3)4)17(22)16-12-24-14-7-5-6-8-15(14)25-16/h5-8,13,16H,9-12H2,1-4H3 |
InChI-Schlüssel |
SBYBWPWXYIGEND-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CN(CCN1C(=O)OC(C)(C)C)C(=O)C2COC3=CC=CC=C3O2 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthesis of 2,3-Dihydrobenzo[b] dioxine-2-carbonyl Chloride
The carbonyl chloride intermediate is synthesized from ethyl 2,3-dihydrobenzodioxin-2-carboxylate via sequential saponification and chlorination. Ethyl ester hydrolysis under basic conditions (e.g., NaOH/EtOH) yields the carboxylic acid, which is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] to form the acyl chloride.
Reaction Conditions:
-
Saponification: 2 M NaOH, ethanol, reflux (3–5 h).
-
Chlorination: SOCl₂ (2.5 eq), DCM, 0°C to room temperature, 2 h.
Key Data:
| Step | Yield | Purity (HPLC) |
|---|---|---|
| Saponification | 92% | 98% |
| Chlorination | 88% | 95% |
Boc Protection of 2-Methylpiperazine
The secondary amine of 2-methylpiperazine is protected using di-tert-butyl dicarbonate (Boc₂O) under mild basic conditions. This step ensures regioselective protection of the piperazine nitrogen adjacent to the methyl group.
Reaction Conditions:
-
Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base: Triethylamine (TEA, 1.5 eq).
Key Data:
| Parameter | Value |
|---|---|
| Boc₂O Equivalents | 1.1 |
| Isolated Yield | 85% |
| Purity | 99.3% (by NMR) |
Coupling of Acyl Chloride with Boc-Protected 2-Methylpiperazine
The final step involves nucleophilic acyl substitution between the acyl chloride and tert-butyl 2-methylpiperazine-1-carboxylate. Tertiary amines such as TEA or DIPEA neutralize HCl, driving the reaction to completion.
Reaction Conditions:
Key Data:
| Parameter | Value |
|---|---|
| Molar Ratio (Acyl Chloride:Piperazine) | 1:1.2 |
| Isolated Yield | 78% |
| Purity | 99.6% (by HPLC) |
Optimization of Reaction Parameters
Solvent Selection for Coupling
Polar aprotic solvents enhance reaction rates by stabilizing the transition state. Comparative studies reveal acetonitrile as optimal due to its high dielectric constant (ε = 37.5) and compatibility with Boc-protected amines.
Solvent Efficiency Ranking:
-
Acetonitrile (78% yield)
-
THF (72% yield)
-
DCM (65% yield)
Temperature and Time Dependence
Elevated temperatures (60–85°C) reduce reaction times from 72 h to 8–24 h without compromising yield. At 75°C, the reaction reaches 95% conversion within 12 h.
Purification and Isolation
Acid-Base Workup
The crude product is purified via sequential washes to remove unreacted starting materials and byproducts:
Crystallization
Recrystallization from chloroform/n-hexane (1:5 v/v) yields amorphous solid product with >99.5% purity.
Industrial-Scale Considerations
Analyse Chemischer Reaktionen
Arten von Reaktionen
tert-Butyl-4-(2,3-Dihydrobenzo[b][1,4]dioxin-2-carbonyl)-2-methylpiperazin-1-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Chrom(VI)-oxid oxidiert werden
Biologische Aktivität
tert-Butyl 4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)-2-methylpiperazine-1-carboxylate (CAS No. 1353978-12-7) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C19H26N2O5
- Molecular Weight : 362.42 g/mol
- CAS Number : 1353978-12-7
Research indicates that this compound exhibits pro-apoptotic activity across various cancer cell lines. It functions primarily through the following mechanisms:
- Microtubule Targeting : The compound binds to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis in cancer cells .
- Autophagy Inhibition : It has been shown to impair autophagosome-lysosome fusion, which enhances the apoptotic effects in cancer cells by preventing the survival mechanism typically activated during stress conditions .
- Immune Modulation : Preliminary studies suggest that it may also influence immune responses, although detailed mechanisms remain to be fully elucidated .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of tert-butyl 4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)-2-methylpiperazine-1-carboxylate:
Case Study 1: Hematological Cancer
In a study involving hematological cancer cells, tert-butyl 4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)-2-methylpiperazine-1-carboxylate demonstrated significant cytotoxic effects. The compound was effective in inducing apoptosis in chronic lymphocytic leukemia (CLL) cells at concentrations as low as 100 nM. The study highlighted its potential as a therapeutic agent for treating resistant forms of leukemia .
Case Study 2: Colon Cancer
Another investigation focused on colon cancer cells revealed that prolonged exposure to the compound activated autophagy as a protective mechanism against cell death. However, when autophagy was inhibited using specific inhibitors alongside the compound, there was a marked increase in apoptosis rates, suggesting a synergistic effect that could be exploited for therapeutic purposes .
Wissenschaftliche Forschungsanwendungen
Overview
tert-Butyl 4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)-2-methylpiperazine-1-carboxylate is a compound with significant potential in various scientific research applications. Its unique molecular structure enables it to interact with biological systems, making it a candidate for drug development and other therapeutic uses. This article explores the compound's applications, focusing on its synthesis, biological activity, and potential therapeutic roles.
Research indicates that this compound exhibits promising biological activities, particularly in the fields of oncology and neuropharmacology:
Anticancer Potential
Studies have demonstrated that derivatives of this compound can inhibit tumor growth in various cancer cell lines. For instance:
- Cytotoxicity Assays : Compounds similar to tert-butyl 4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)-2-methylpiperazine-1-carboxylate have shown significant cytotoxic effects against breast cancer (MCF-7) and lung cancer (NCI-H460) cell lines with IC50 values in the low micromolar range .
Neuroprotective Effects
The compound's structure suggests potential interactions with neurotransmitter systems:
- In Vitro Studies : Preliminary investigations indicate that it may exhibit neuroprotective properties by modulating pathways involved in neuronal survival and apoptosis .
Case Studies
Several studies have explored the applications of related compounds in detail:
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Piperazine Derivatives with Benzodioxine Carbonyl Groups
N-(4-Chlorophenyl)-4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperazine-1-carbothioamide
- Structure : Replaces the tert-butyl carbamate with a 4-chlorophenyl carbothioamide group.
- Key Differences :
- Synthesis : Achieved via condensation of 1-(1,4-benzodioxane-2-carbonyl)piperazine with 4-chlorophenyl isothiocyanate in dichloromethane (DCM) with triethylamine .
5-(4-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperazin-1-yl)sulfonyl Pyrimidine-2,4(1H,3H)-dione
- Structure : Incorporates a sulfonyl pyrimidine group instead of the tert-butyl carbamate.
- Key Differences :
tert-Butyl 4-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carboxamido)piperidine-1-carboxylate
Piperazine Derivatives with Varied Protecting Groups
tert-Butyl 4-((1R,4R)-4-(Dibenzylamino)cyclohexyl)piperazine-1-carboxylate (284)
- Structure: Features a dibenzylamino-cyclohexyl substituent.
- Key Differences :
1-(Tert-butyl)-3-methyl-4-(4-(methylthio)benzyl)piperazine-1,3-dicarboxylate
- Structure : Contains dual carboxylate groups and a methylthio-benzyl substituent.
- Key Differences :
Piperazine Derivatives with Alternative Aromatic Moieties
tert-Butyl 4-(Benzo[d][1,3]dioxole-5-carbonyl)-2-methylpiperazine-1-carboxylate
- Structure : Replaces benzodioxine with benzo[d][1,3]dioxole.
- Similar MW (348.4 g/mol) but distinct NMR shifts (e.g., δ 1.43 ppm for tert-butyl vs. δ 1.48 ppm in the target compound) .
tert-Butyl 4-(1-(3,4-Dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)-3-methylpiperazine-1-carboxylate
Physicochemical and Pharmacokinetic Properties
The target compound balances moderate lipophilicity (logP 1.5) and solubility, making it suitable for oral bioavailability studies. Its tert-butyl group enhances metabolic stability compared to unprotected analogs .
Q & A
Q. What are the most effective synthetic routes for preparing tert-butyl 4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)-2-methylpiperazine-1-carboxylate?
Methodological Answer: Two primary approaches are documented for analogous compounds:
- Method A : Hydrolysis in THF/H₂O under ambient conditions (79% yield) .
- Method B : Acidic cleavage in ethyl acetate with HCl (60% yield) .
Key parameters include solvent choice, reaction time, and purification via silica gel chromatography. For this compound, adapt these methods by introducing the 2-methylpiperazine moiety via nucleophilic acyl substitution, ensuring inert conditions to prevent oxidation of sensitive functional groups .
Q. Which analytical techniques are essential for confirming structural integrity and purity?
Methodological Answer:
- NMR Spectroscopy : Analyze and spectra to confirm substituents (e.g., t-Bu at δ 1.4 ppm, carbonyl groups at ~170 ppm) . Cross-reference with similar piperazine-carboxylates to validate shifts .
- Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., m/z 270 [M+H]⁺) and fragmentation patterns .
- HPLC : Monitor purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Advanced Research Questions
Q. How do solvent polarity and reaction temperature influence stereochemical outcomes during synthesis?
Methodological Answer:
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in acylation steps, favoring equatorial positioning of the 2-methyl group on the piperazine ring . Non-polar solvents may lead to axial isomer formation.
- Temperature Control : Lower temperatures (0–5°C) minimize epimerization during coupling reactions, as shown in tert-butyl piperazine derivatives . Use cryogenic setups for sensitive intermediates.
Q. How can researchers resolve contradictions in NMR data for structurally similar derivatives?
Methodological Answer:
- Comparative Analysis : Overlay NMR spectra of the target compound with tert-butyl 4-(4-bromobenzyl)piperazine-1-carboxylate (δ 7.3 ppm for aromatic protons) to identify deviations caused by the dihydrodioxine moiety .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., dihydrodioxine CH₂ vs. piperazine CH₂) .
- Computational Validation : Use DFT calculations to predict chemical shifts and compare with experimental data .
Q. What mechanistic insights guide the optimization of catalytic steps in synthesizing this compound?
Methodological Answer:
- Reaction Path Analysis : Employ quantum chemical calculations (e.g., B3LYP/6-31G*) to model intermediates in the acylation of piperazine, identifying rate-limiting steps (e.g., nucleophilic attack on the carbonyl) .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate carbonyl activation, monitoring progress via TLC .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
